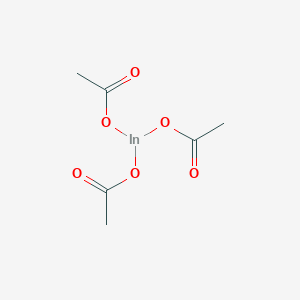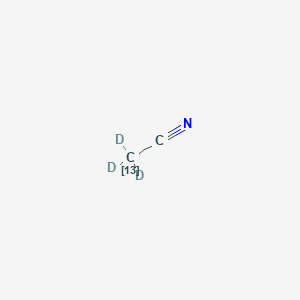
2-hydroxypropane-1,2,3-tricarboxylic acid;zinc;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-hydroxypropane-1,2,3-tricarboxylic acid;zinc;dihydrate, commonly known as citric acid zinc dihydrate, is a compound that combines citric acid with zinc ions and water molecules. Citric acid is a weak organic acid found naturally in citrus fruits, and it plays a crucial role in the citric acid cycle (Krebs cycle) in biochemistry. Zinc is an essential trace element involved in numerous biological processes. The combination of these two components results in a compound with unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropane-1,2,3-tricarboxylic acid;zinc;dihydrate typically involves the reaction of citric acid with zinc salts in an aqueous solution. The reaction can be represented as follows:
C6H8O7+ZnSO4⋅7H2O→Zn(C6H5O7)⋅2H2O+H2SO4
Properties
Molecular Formula |
C12H20O16Zn3 |
|---|---|
Molecular Weight |
616.4 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;zinc;dihydrate |
InChI |
InChI=1S/2C6H8O7.2H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2;;; |
InChI Key |
KOYYEPZTIWTHDY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)








